molecular formula C9H11F2N B12440047 2-(2,6-Difluoro-3-methylphenyl)ethanamine

2-(2,6-Difluoro-3-methylphenyl)ethanamine

Cat. No.: B12440047
M. Wt: 171.19 g/mol
InChI Key: YJYZXIWVIJDXGQ-UHFFFAOYSA-N
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Description

2-(2,6-Difluoro-3-methylphenyl)ethan-1-amine is an organic compound with the molecular formula C9H11F2N. This compound is characterized by the presence of two fluorine atoms and a methyl group attached to a phenyl ring, which is further connected to an ethanamine moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-difluoro-3-methylphenyl)ethan-1-amine typically involves the reaction of 2,6-difluoro-3-methylbenzaldehyde with an appropriate amine source under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems and advanced purification techniques like crystallization and distillation ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluoro-3-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2,6-Difluoro-3-methylphenyl)ethan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(2,6-difluoro-3-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Difluoro-3-methylphenoxy)ethan-1-amine
  • 1-(2,6-Difluoro-3-methylphenyl)ethan-1-amine
  • 2,2-Difluoro-2-(3-methylphenyl)ethan-1-amine

Uniqueness

2-(2,6-Difluoro-3-methylphenyl)ethan-1-amine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both fluorine atoms and a methyl group enhances its stability and reactivity compared to other similar compounds.

Properties

Molecular Formula

C9H11F2N

Molecular Weight

171.19 g/mol

IUPAC Name

2-(2,6-difluoro-3-methylphenyl)ethanamine

InChI

InChI=1S/C9H11F2N/c1-6-2-3-8(10)7(4-5-12)9(6)11/h2-3H,4-5,12H2,1H3

InChI Key

YJYZXIWVIJDXGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)CCN)F

Origin of Product

United States

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